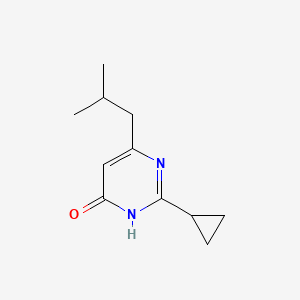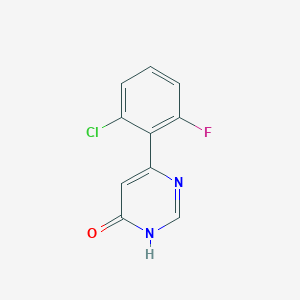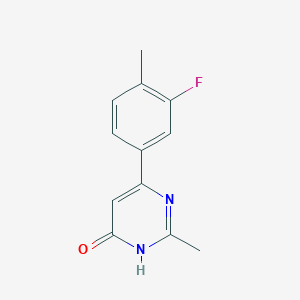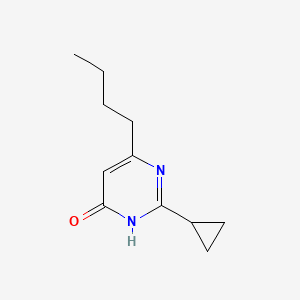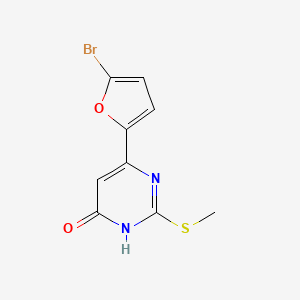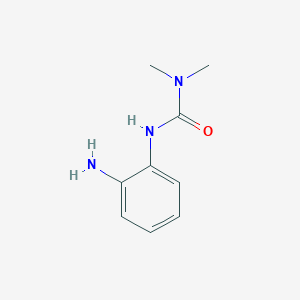
1-(2-氨基苯基)-3,3-二甲基脲
描述
1-(2-Aminophenyl)-3,3-dimethylurea is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Aminophenyl)-3,3-dimethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminophenyl)-3,3-dimethylurea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肠道线虫前药
1-(2-氨基苯基)化合物衍生物的一个显著应用是在抗肠道线虫前药的开发中。这些化合物已被合成并评估其治疗肠道线虫感染的潜力,肠道线虫感染是世界各地一个重大的健康问题。 例如,某些含有邻氨基苯基部分的硫脲衍生物对大鼠的巴西毛圆线虫显示出有希望的结果,其中一些化合物实现了高寄生虫清除率 .
吡咯并[1,2-a]喹喔啉衍生物的合成
氨基苯基基团是合成吡咯并[1,2-a]喹喔啉衍生物的关键片段,这些化合物因其多样的生物活性而备受关注。这些衍生物可用于开发具有潜在抗利什曼原虫特性的新型治疗剂。 合成涉及Pt(IV)催化的加氢胺化触发环化反应,这是形成稠合的吡咯并[1,2-a]喹喔啉的关键步骤 .
抗病毒和抗菌剂
据报道,含有氨基苯基部分的化合物具有有效的抗病毒和抗菌活性。这使得它们成为研究可以对抗病毒和细菌感染的新药物的宝贵工具。 可以修改1-(2-氨基苯基)-3,3-二甲基脲的结构以增强针对特定病原体的这些特性 .
用于癌症研究的细胞毒性剂
氨基苯基衍生物的细胞毒性使其成为癌症研究的候选药物,特别是在合成可以靶向并破坏癌细胞的化合物方面。 对这些化合物的修饰研究可能导致开发新的化疗药物 .
抗寄生虫活性
除了其抗线虫潜力外,氨基苯基衍生物还显示出对各种寄生虫的活性,包括恶性疟原虫、阴道滴虫和克氏锥虫。 这些发现为该化合物用于开发治疗由这些寄生虫引起的疾病的药物提供了可能性 .
前药开发
前药的概念是提高活性药物的药代动力学特性。 1-(2-氨基苯基)-3,3-二甲基脲衍生物可以设计为前药,在给药后代谢为具有增强溶解度和吸收的活性形式,从而导致更好的临床疗效 .
对苯并咪唑衍生物的研究
苯并咪唑是另一类对线虫和吸虫具有广谱活性的化合物。 氨基苯基部分可以掺入苯并咪唑衍生物中,以潜在地提高其溶解度和治疗特性 .
酶促环化研究
酶促环化过程的研究对于理解前药在体内如何转化为其活性形式至关重要。 1-(2-氨基苯基)-3,3-二甲基脲衍生物可以作为研究这些转化的模型,这些转化对于开发新的更有效的药物至关重要 .
属性
IUPAC Name |
3-(2-aminophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJWZVDDPGQGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283308 | |
| Record name | Urea, N′-(2-aminophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-34-7 | |
| Record name | Urea, N′-(2-aminophenyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N′-(2-aminophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1486794.png)
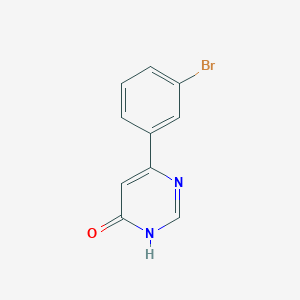
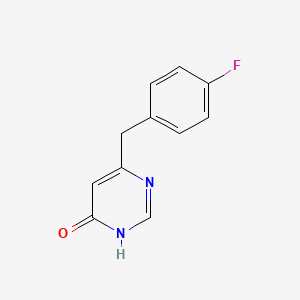

![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)
